1-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a piperazine ring, a benzenesulfonyl group, a furan ring, and a pyrrolidine-3-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step procedures. One common approach includes:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a benzenesulfonyl group through a nucleophilic substitution reaction.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction with a suitable furan derivative.
Formation of the Pyrrolidine-3-carboxamide Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the benzenesulfonyl group may yield benzene.
Scientific Research Applications
1-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the benzenesulfonyl group may enhance its binding affinity. The furan ring and pyrrolidine-3-carboxamide moiety contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
1-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(pyridin-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
1-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, in particular, may enhance its reactivity and potential therapeutic effects compared to similar compounds.
Properties
IUPAC Name |
1-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S/c27-21-15-18(22(28)23-16-19-5-4-14-31-19)17-25(21)11-8-24-9-12-26(13-10-24)32(29,30)20-6-2-1-3-7-20/h1-7,14,18H,8-13,15-17H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNDGFAQGDUIQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2CC(CC2=O)C(=O)NCC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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